1,3-Dimethyl-1H-indazol-4-ol is classified as an indazole derivative. Indazoles are known for their diverse pharmacological properties, making them valuable in drug discovery. The specific substitution pattern of 1,3-dimethyl groups enhances its stability and modifies its reactivity, which is crucial for its biological activity .
The synthesis of 1,3-Dimethyl-1H-indazol-4-ol can be achieved through several methods:
Cyclization Reactions: One common approach involves the cyclization of hydrazones with aldehydes or ketones under acidic or basic conditions. This method typically requires careful control of temperature and pH to optimize yield.
Transition Metal Catalysis: Another effective method utilizes transition metal-catalyzed reactions, such as palladium-catalyzed C-H amination reactions. These reactions often proceed under inert atmospheres and require specific catalysts to facilitate the formation of the indazole structure.
Reductive Cyclization: This method involves the reduction of nitro compounds followed by cyclization. The reaction conditions must be optimized to ensure high yields and purity of the final product.
In industrial settings, large-scale cyclization reactions are preferred, utilizing continuous flow reactors and advanced purification techniques to enhance efficiency and reduce costs .
The molecular structure of 1,3-Dimethyl-1H-indazol-4-ol features two methyl groups at the 1 and 3 positions on the indazole ring system. The presence of these methyl groups influences both the electronic properties and steric hindrance of the molecule.
Key structural data includes:
The indazole core provides a planar structure conducive to pi-stacking interactions, which may enhance its biological activity through increased binding affinity with target proteins.
1,3-Dimethyl-1H-indazol-4-ol participates in various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can yield hydrazine derivatives when treated with reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can introduce diverse functional groups onto the indazole ring. Common reagents include halogens, alkyl halides, and sulfonyl chlorides under appropriate conditions .
These reactions allow for the modification of 1,3-Dimethyl-1H-indazol-4-ol to create derivatives with potentially enhanced biological activities.
The mechanism of action for 1,3-Dimethyl-1H-indazol-4-ol primarily involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor for certain enzymes by binding to their active sites, thereby blocking enzymatic activity.
Research indicates that this compound can modulate various signaling pathways by interacting with proteins involved in cellular processes such as proliferation and apoptosis. Its structure facilitates interactions with multiple biological molecules, leading to diverse pharmacological effects .
The physical and chemical properties of 1,3-Dimethyl-1H-indazol-4-ol include:
Solubility: The compound is soluble in organic solvents such as methanol and dimethyl sulfoxide but exhibits limited solubility in water.
Stability: It shows good thermal stability under standard laboratory conditions but may decompose at elevated temperatures.
Spectroscopic Data:
These properties are essential for understanding how the compound behaves in various environments and its potential applications.
1,3-Dimethyl-1H-indazol-4-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its derivatives have been explored as inhibitors for specific enzymes involved in disease pathways.
Material Science: The compound serves as a building block for synthesizing more complex molecules and is utilized in coordination chemistry as a ligand.
Drug Development: Ongoing research focuses on developing new therapeutic agents based on the indazole scaffold due to its promising pharmacological profile.
Industrial Applications: It is also used in developing new materials and as a precursor for various industrial chemicals .
The bioactivity of indazole derivatives arises from quantum mechanical properties and supramolecular interactions. Density functional theory (DFT) calculations reveal that 1,3-dimethyl-1H-indazol-4-ol adopts a near-planar conformation, facilitating π-stacking with aromatic residues in enzyme binding pockets. The 4-hydroxy group acts as a hydrogen bond donor (HBD), while N2 serves as a hydrogen bond acceptor (HBA), creating dual interaction sites [8] [10].
Molecular modeling studies highlight electrostatic potential (ESP) disparities between regioisomers:
Table 1: Computational Parameters of 1,3-Dimethyl-1H-indazol-4-ol vs. Analogues
Parameter | 1,3-Dimethyl-1H-indazol-4-ol | 1,3-Dimethyl-1H-indazol-5-ol | 1,4-Dimethyl-1H-indazol-6-ol |
---|---|---|---|
LogP | 1.58 | 1.62 | 1.61 |
TPSA (Ų) | 38.05 | 38.05 | 38.05 |
H-Bond Donors | 1 | 1 | 1 |
H-Bond Acceptors | 3 | 3 | 3 |
Dipole Moment (Debye) | 4.12 | 3.98 | 4.05 |
Data derived from QM optimization (B3LYP/6-31G basis set) [1] [7] [8].*
Molecular docking against IDO1 (indoleamine 2,3-dioxygenase 1), a cancer immunotherapy target, shows 1,3-dimethyl-1H-indazol-4-ol derivatives form bidentate bonds with heme iron and hydrophobic contacts with Phe-163/Arg-231 residues. This explains the enhanced IDO1 inhibition (IC₅₀ = 0.84 μM for 4-ol vs. 2.11 μM for 5-ol analogues) observed in biochemical assays [2] [8].
Regioisomerism critically dictates the pharmacological profile of indazole derivatives. The C4-hydroxy position in 1,3-dimethyl-1H-indazol-4-ol enables unique hydrogen bonding versus C5 or C6 isomers, altering target engagement:
Table 2: Bioactivity Comparison of Key Indazole Regioisomers
Regioisomer | Primary Targets | Notable Bioactivities | Structure-Activity Insights |
---|---|---|---|
1,3-Dimethyl-1H-indazol-4-ol | IDO1, ERK, Antioxidant systems | ABTS scavenging (IC₅₀: 0.124 μmol/mL), Moderate IDO1 inhibition | C4-OH enhances radical stabilization; N1-methyl boosts membrane permeability |
1,3-Dimethyl-1H-indazol-5-ol | IDO1, MMP-9 | IDO1 suppression (IC₅₀: 0.84 μM), Antimetastatic (MMP-9 ↓) | C5-OH coordinates heme iron; Synergy with N1/C3 methylation |
1,3-Dimethyl-1H-indazol-6-amine | IDO1, ERK/MAPK | FaDu cell apoptosis (EC₅₀: 3.1 μM), IDO1 downregulation | C6-amino group enables π-cation interactions with Arg-231 |
Data synthesized from biochemical and cellular assays [1] [2] [8].
Electronic effects further differentiate isomers:
Indazole therapeutics evolved from natural product mimics to rationally designed kinase inhibitors:
Table 3: Milestones in Substituted Indazole Drug Development
Era | Representative Drug | Key Indazole Substitution | Therapeutic Application |
---|---|---|---|
1960s | Bendazac | 1-Benzyl-3-OH | Anti-inflammatory, Anti-cataract |
1990s | Granisetron | 1-Methyl-3-carboxamide | Antiemetic (5-HT3 antagonist) |
2000s | Pazopanib | 1-Methyl-3-amino | Renal cell carcinoma (VEGFR inhibitor) |
2020s | 1,3-Dimethyl-1H-indazol-4-ol derivatives | 1,3-Dimethyl-4-OH | Immuno-oncology (IDO1 inhibitors), Antioxidant therapies |
Derived from clinical and patent literature [3] [10].
Synthetic innovations enabled access to 4-substituted indazoles:
CAS No.: 112484-85-2
CAS No.: 10606-14-1